molecular formula C25H22FN5O3S B302447 2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No.: B302447
M. Wt: 491.5 g/mol
InChI Key: QVGBLAWWFZNWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound that features a combination of fluorine, methoxy, and triazole groups

Preparation Methods

The synthesis of 2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This can be done through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-fluoro-N-{3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(3-methylsulfanylphenyl)benzamide: This compound lacks the triazole ring, making it less complex.

    2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide: This compound has an acetamide group instead of a benzamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

2-fluoro-N-[3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C25H22FN5O3S/c1-31-23(16-8-7-9-17(14-16)27-24(33)18-10-3-4-11-19(18)26)29-30-25(31)35-15-22(32)28-20-12-5-6-13-21(20)34-2/h3-14H,15H2,1-2H3,(H,27,33)(H,28,32)

InChI Key

QVGBLAWWFZNWJL-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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